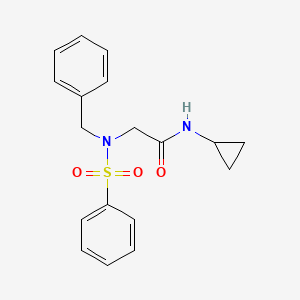

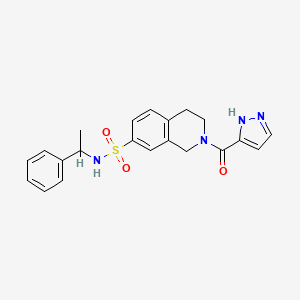

![molecular formula C18H15ClN2O4 B5541470 4-[(6-氯-1,3-苯并二氧杂环-5-基)甲基]-1-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮](/img/structure/B5541470.png)

4-[(6-氯-1,3-苯并二氧杂环-5-基)甲基]-1-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the 1,4-benzodiazepine-2,5-dione family, which is known for its diverse applications in medicinal chemistry due to the benzodiazepine core's ability to interact with various biological targets. While specific information on this compound is limited, its structure suggests potential for unique interactions and properties based on the known activities of similar benzodiazepine derivatives.

Synthesis Analysis

The general approach to synthesizing 1,4-benzodiazepine-2,5-diones involves methods such as Ugi four-component condensation or solid-phase synthesis. These methods allow for the incorporation of diverse functional groups leading to a wide variety of derivatives. Specifically, Ugi four-component condensation has been highlighted as a dramatically improved route over traditional methods, providing greater molecular diversity without using amino acids as inputs, which could relate to the synthesis of our specific compound (Keating & Armstrong, 1996); (Boojamra et al., 1997).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives, including the compound , typically consists of fused six- and seven-membered rings which can exhibit conformational isomerism. Such isomerism affects the compound's chemical behavior and interaction with biological targets. For instance, studies have shown that certain benzodiazepine cores may not be as rigid as previously supposed, influencing their binding dynamics (Keating & Armstrong, 1996).

Chemical Reactions and Properties

Benzodiazepine derivatives can undergo various chemical reactions, including cyclization, alkylation, and others, to yield compounds with different substituents and properties. The specific substituents at the N1, N4, and C3 positions significantly influence the compound's chemical behavior and potential biological activities (Cheng et al., 2006).

Physical Properties Analysis

While specific data on the physical properties of 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is not provided, typical properties of 1,4-benzodiazepine-2,5-diones include solubility in various solvents, melting points, and crystal structures which can be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Properties Analysis

The chemical properties of benzodiazepine derivatives, such as reactivity, stability, and the ability to form hydrogen bonds, can be inferred from their structure and functional groups. These properties are crucial in defining their interaction with biological targets and their overall bioactivity profile.

科学研究应用

分子特性和生物活性

苯并二氮杂卓衍生物的分子结构(包括与 4-[(6-氯-1,3-苯并二氧杂环-5-基)甲基]-1-甲基-3,4-二氢-1H-1,4-苯并二氮杂卓-2,5-二酮 相似的化合物)因其三维构型和潜在的生物活性而备受关注。这些化合物已被检查其致癌抑制作用和缓解焦虑的有效性,与早期的药物相比,成瘾性较低。研究它们的分子特性可以增强对它们在生物系统中的反应性和机制的理解 (Abirou 等,2007)。

对映选择性合成

对映选择性合成技术已被开发用于生产具有季立构中心的苯并二氮杂卓衍生物,这些衍生物在药物化学中很少见但很重要。这些技术涉及使用蛋白氨基酸,并允许合成具有优异对映选择性的季苯并二氮杂卓,从而增加了具有潜在治疗应用的苯并二氮杂卓骨架的多样性 (Carlier 等,2006)。

平行的固相合成

已经描述了一种苯并二氮杂卓-2,3-二酮的平行固相合成高效策略,展示了一种通过还原烷基化生成仲胺的方法,该方法通过分子内环化反应生成所需的苯并二氮杂卓二酮。这种合成方法表明了一种高通量生产这些化合物的途径 (Nefzi 等,2001)。

固相合成的普遍性

已经开发出一种通用且快捷的方法,用于从市售组分固相合成苯并二氮杂卓-2,5-二酮。该方法展示了将多种官能团整合到苯并二氮杂卓产物中,突出了这种合成技术在生成各种化合物以进行潜在先导识别和药物发现优化中的多功能性和广泛适用性 (Boojamra 等,1997)。

作用机制

未来方向

The modification of the benzodiazepine core structure, such as the addition of the 1,3-benzodioxol group in this compound, is a common approach in medicinal chemistry to discover new drugs with improved properties or reduced side effects . Therefore, this compound could potentially be of interest in future research.

属性

IUPAC Name |

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-20-14-5-3-2-4-12(14)18(23)21(9-17(20)22)8-11-6-15-16(7-13(11)19)25-10-24-15/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZXPGYPPRCWIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=CC4=C(C=C3Cl)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

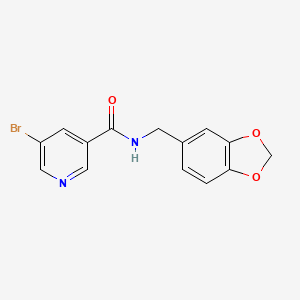

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

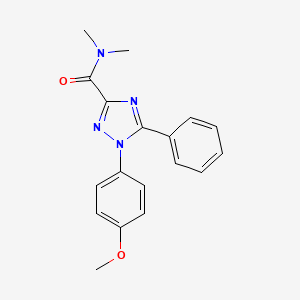

![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)

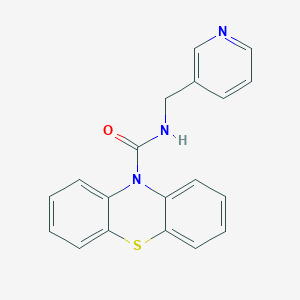

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)